N-undecanoyl-L-Homoserine lactone

Descripción general

Descripción

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .

Synthesis Analysis

An enzymatic method to produce N-acyl homoserine lactones (AHLs) is described. This report represents the first example of the synthesis of bioactive AHLs using immobilized Candida antarctica lipase as the catalyst .

Molecular Structure Analysis

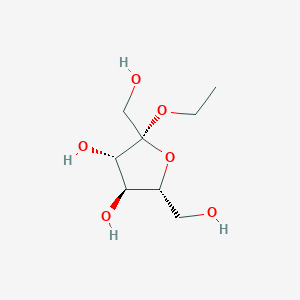

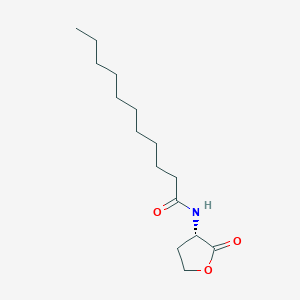

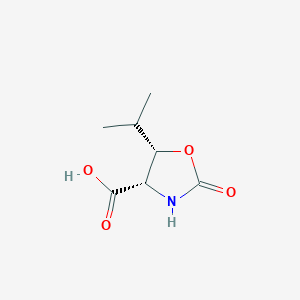

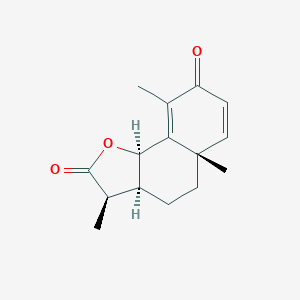

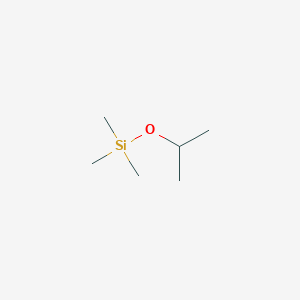

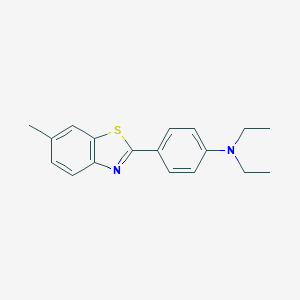

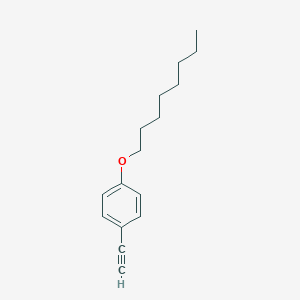

The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3 .

Chemical Reactions Analysis

N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .

Physical And Chemical Properties Analysis

The molecular formula of N-undecanoyl-L-Homoserine lactone is C15H27NO3. Its average mass is 269.380 Da and its monoisotopic mass is 269.199097 Da .

Aplicaciones Científicas De Investigación

-

Quorum Sensing in Bacteria

- Field : Microbiology

- Application : N-undecanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule . It is involved in controlling gene expression and affecting cellular metabolism . This molecule includes the regulation of virulence and exoproteases .

- Methods : Bacteria use signaling systems such as quorum sensing (QS) to regulate cellular interactions via small chemical signaling molecules which also help with adaptation under undesirable survival conditions .

- Results : The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .

-

Nitrogen Removal in Wastewater Treatment

- Field : Environmental Biotechnology

- Application : N-(3-oxohexanoyl)-l-homoserine lactone (OHHL), a similar compound to N-undecanoyl-L-Homoserine lactone, was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass .

- Methods : In the process of granulation under the selective sludge discharge condition, OHHL and more tryptophan-like substances were produced .

- Results : The sludge granulation process for nitritation can be improved by increasing the levels of OHHL and tryptophan in the initial startup stage .

-

Biofilm Formation

- Field : Microbiology

- Application : N-undecanoyl-L-Homoserine lactone is involved in the formation of biofilms . Biofilms are communities of bacteria that adhere to a surface and are embedded in a matrix of extracellular polymeric substances .

- Methods : Bacteria use quorum sensing to regulate the formation of biofilms. In this process, bacteria produce and release N-undecanoyl-L-Homoserine lactone. When the concentration of this molecule reaches a certain threshold, it triggers the bacteria to form a biofilm .

- Results : The formation of biofilms can protect bacteria from environmental stress and enhance their survival .

-

Infection Prevention

- Field : Medical Microbiology

- Application : N-undecanoyl-L-Homoserine lactone can be used to prevent infections . It regulates the virulence of bacteria and can be targeted to control bacterial infections .

- Methods : By inhibiting the production or activity of N-undecanoyl-L-Homoserine lactone, the virulence of bacteria can be reduced, thereby preventing infections .

- Results : Studies have shown that targeting quorum sensing molecules like N-undecanoyl-L-Homoserine lactone can be an effective strategy to control bacterial infections .

-

Regulation of Virulence

- Field : Medical Microbiology

- Application : N-undecanoyl-L-Homoserine lactone is involved in the regulation of virulence in bacteria . It can control the expression of genes that contribute to the pathogenicity of bacteria .

- Methods : Bacteria produce and release N-undecanoyl-L-Homoserine lactone as part of their quorum sensing system. When the concentration of this molecule reaches a certain threshold, it can trigger the expression of virulence genes .

- Results : By controlling the expression of virulence genes, N-undecanoyl-L-Homoserine lactone can influence the pathogenicity of bacteria .

-

Stimulation of Bacterial Growth

- Field : Microbiology

- Application : N-undecanoyl-L-Homoserine lactone, like other long chain AHLs, stimulates bacterial growth . It appears later than shorter acyl chain AHLs in developing biofilms .

- Methods : Bacteria use quorum sensing to regulate their growth. In this process, bacteria produce and release N-undecanoyl-L-Homoserine lactone. When the concentration of this molecule reaches a certain threshold, it can stimulate the growth of bacteria .

- Results : The stimulation of bacterial growth by N-undecanoyl-L-Homoserine lactone can contribute to the development of biofilms .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]undecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-2-3-4-5-6-7-8-9-10-14(17)16-13-11-12-19-15(13)18/h13H,2-12H2,1H3,(H,16,17)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWJNUREPGJHSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025436 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-undecanoyl-L-Homoserine lactone | |

CAS RN |

216596-71-3 | |

| Record name | N-Undecanoyl-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)

![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)